molecular formula C16H13FN2O3S2 B2932889 N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 899960-93-1

N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2932889
CAS RN: 899960-93-1
M. Wt: 364.41
InChI Key: NHRALFHOKNWDFS-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a fluorophenylsulfonyl group, which is a type of sulfonyl fluoride . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as was done for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds was disclosed .

Scientific Research Applications

Pharmacological Activities

Benzothiazole derivatives are known for their potent pharmacological activities. They have been studied for their antitumor, antiviral, anti-HIV, and microbiological properties. These compounds serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological activities .

Biological Activities

The benzothiazole ring system is found in various natural compounds and is used in a wide range of biological applications. These include serving as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Agrochemical Discovery

Benzothiazole derivatives have been systematically reviewed for their application in the discovery of new agrochemicals. They exhibit antibacterial, fungicidal, and antiviral agents, as well as herbicidal and insecticidal activities. The structural–activity relationship and mechanism of action of these compounds are also areas of active research .

Anti-Tumor Properties

Research aims to explore new anti-tumor small molecule drugs based on the advantages of benzothiazole frameworks. Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects .

Antibacterial Potential

Benzothiazole derivatives have been evaluated for their antibacterial action via inhibition of specific bacterial enzymes. They have shown potential as antibacterial agents .

Imaging and Diagnostic Applications

Due to their fluorescent properties, benzothiazole derivatives are used in imaging reagents which can be applied in various diagnostic techniques .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzo[d]thiazole derivatives have been found to exhibit anti-cancer activity .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-14-15(9-12)23-10-18-14/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRALFHOKNWDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

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